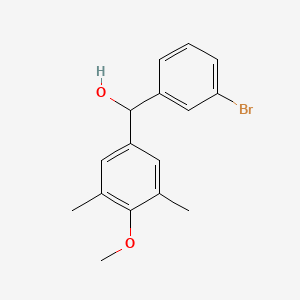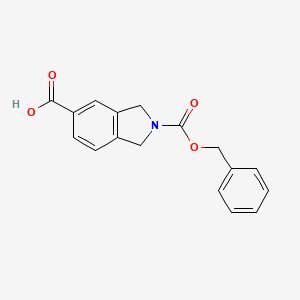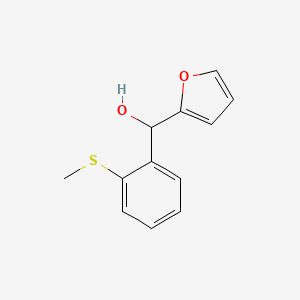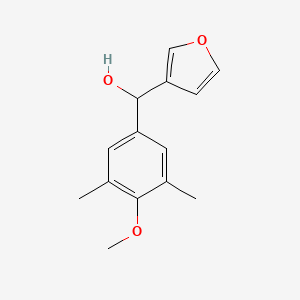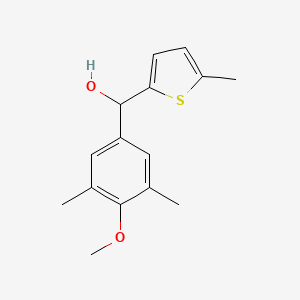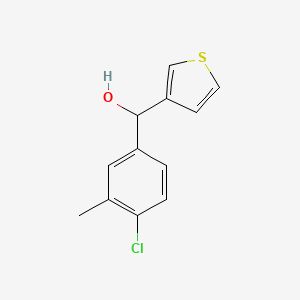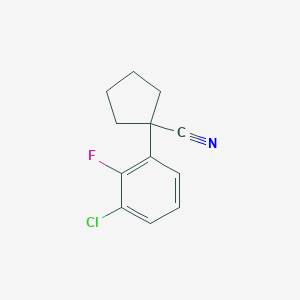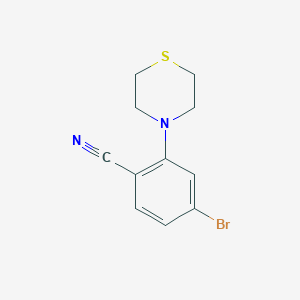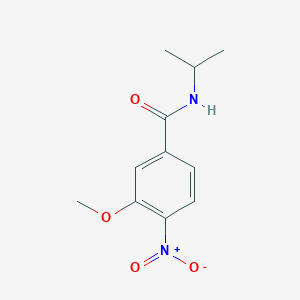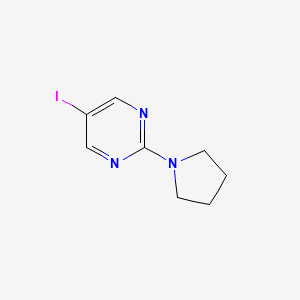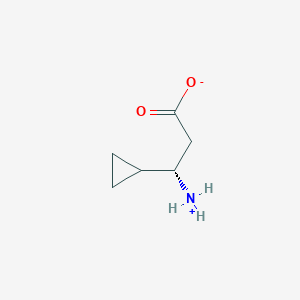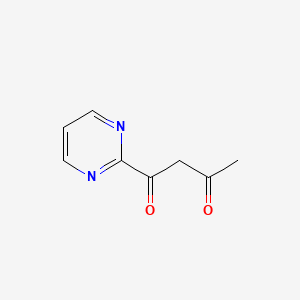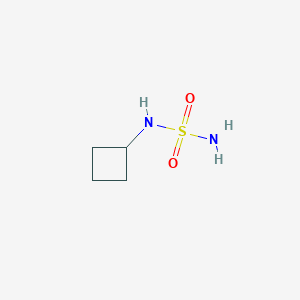
N-Cyclobutyl-sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclobutyl-sulfamide is an organosulfur compound characterized by the presence of a cyclobutyl group attached to a sulfamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyclobutyl-sulfamide can be synthesized through the oxidative coupling of thiols and amines. One efficient method involves the use of hydrogen peroxide and thionyl chloride to convert thiol derivatives to sulfonyl chlorides, which then react with amines to form sulfonamides . Another approach is the direct synthesis from thiols and amines under microwave irradiation, which offers high yields and good functional group tolerance .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale oxidative coupling reactions using readily available low-cost commodity chemicals. The use of catalysts such as copper can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions: N-Cyclobutyl-sulfamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl derivatives.
Reduction: Formation of sulfides.
Substitution: Reaction with nucleophiles to form substituted sulfonamides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, thionyl chloride.
Reduction: Metal hydrides.
Substitution: Nucleophiles such as amines and alcohols.
Major Products:
Oxidation: Sulfonyl chlorides.
Reduction: Sulfides.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-Cyclobutyl-sulfamide has found applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and diuretic effects.
Industry: Utilized in the production of polymers and as a vulcanization accelerator in the rubber industry.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-sulfamide involves its interaction with specific molecular targets. In biological systems, it may act as a competitive antagonist of p-aminobenzoic acid, inhibiting the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism is similar to that of other sulfonamide drugs.
Comparison with Similar Compounds
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfenamides and Sulfinamides: Structurally related compounds with sulfur-nitrogen bonds.
Uniqueness: N-Cyclobutyl-sulfamide is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties compared to other sulfonamides. This structural feature may enhance its stability and reactivity in certain applications.
Properties
IUPAC Name |
(sulfamoylamino)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c5-9(7,8)6-4-2-1-3-4/h4,6H,1-3H2,(H2,5,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLQCGSYIZRMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
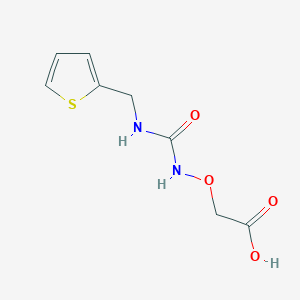
![(E)-3-[4-[3-(dimethylazaniumyl)propoxy]phenyl]prop-2-enoate](/img/structure/B7976939.png)
